molecular formula C13H21ClO2 B11087670 4'-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

4'-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

Cat. No.: B11087670
M. Wt: 244.76 g/mol
InChI Key: ARRMJBMUKXIDRB-UHFFFAOYSA-N
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Description

4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its bicyclic framework, which includes a spiro junction connecting two rings: a bicyclo[2.2.1]heptane and a 1,3-dioxolane. The presence of a chloromethyl group and multiple methyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro junction. The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The spiro structure may also influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A bicyclic compound with a similar framework but lacking the spiro junction and chloromethyl group.

    Spiro[cyclohexane-1,2’-[1,3]dioxolane]: Similar spiro structure but different substituents.

    2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.

Uniqueness

4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its combination of a spiro junction, chloromethyl group, and multiple methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21ClO2

Molecular Weight

244.76 g/mol

IUPAC Name

4-(chloromethyl)-2',2',3'-trimethylspiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]

InChI

InChI=1S/C13H21ClO2/c1-8-11-4-9(12(8,2)3)5-13(11)15-7-10(6-14)16-13/h8-11H,4-7H2,1-3H3

InChI Key

ARRMJBMUKXIDRB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1(C)C)CC23OCC(O3)CCl

Origin of Product

United States

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